1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone

Medicinal chemistry Kinase inhibitor Cellular potency

1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone (CAS 1374540-57-4) is a heterocyclic small molecule with the molecular formula C13H14N2OS3 and a molecular weight of 310.5 g/mol. The compound integrates three pharmacophoric elements within a single scaffold: a thiomorpholine ring (a six-membered saturated S,N-heterocycle), a 1,3-thiazole core substituted at the 2-position with a thiophen-2-yl group, and an ethanone linker bridging the thiomorpholine and thiazole moieties.

Molecular Formula C13H14N2OS3
Molecular Weight 310.5 g/mol
Cat. No. B10980940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone
Molecular FormulaC13H14N2OS3
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)CC2=CSC(=N2)C3=CC=CS3
InChIInChI=1S/C13H14N2OS3/c16-12(15-3-6-17-7-4-15)8-10-9-19-13(14-10)11-2-1-5-18-11/h1-2,5,9H,3-4,6-8H2
InChIKeyJYMNZLQHZNDAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone – Structural Identity and Research Procurement Profile


1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone (CAS 1374540-57-4) is a heterocyclic small molecule with the molecular formula C13H14N2OS3 and a molecular weight of 310.5 g/mol . The compound integrates three pharmacophoric elements within a single scaffold: a thiomorpholine ring (a six-membered saturated S,N-heterocycle), a 1,3-thiazole core substituted at the 2-position with a thiophen-2-yl group, and an ethanone linker bridging the thiomorpholine and thiazole moieties . This tripartite architecture places the compound at the intersection of thiomorpholine-, thiazole-, and thiophene-based chemical space, each of which is independently associated with kinase inhibition, anticancer, antimicrobial, and metabolic target engagement activities in the medicinal chemistry literature . No primary biological data have been published for this specific compound as of the latest database curation [1]; its differentiation therefore derives from structural features that class-level evidence indicates cannot be replicated by simpler in-class analogs.

Why In-Class Thiomorpholine or Thiazole Analogs Cannot Substitute 1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone for Research Use


Generic substitution within the thiomorpholine-thiazole chemical class is not straightforward because the three structural components of this compound—the thiomorpholine ring, the thiophen-2-yl substituent on the thiazole, and the ethanone linker—each contribute independently to physicochemical and pharmacological properties that are not preserved across analogs. Published medicinal chemistry programs have demonstrated that replacing a thiomorpholine with a morpholine ring alters cellular potency and solubility [1], while replacing the thiophene substituent with a phenyl or substituted-phenyl group shifts both lipophilicity and target engagement profiles [2]. Furthermore, the ethanone linker length and geometry affect conformational flexibility and binding-site accommodation in ways that direct-attachment or methylene-linked analogs cannot replicate [3]. Consequently, an investigator seeking to reproduce a specific pharmacophore arrangement—thiomorpholine–ethanone–thiazole–thiophene—cannot simply interchange this compound with a morpholine analog, a piperazine variant, or a differently substituted thiazole without altering the very structural parameters that class-level evidence identifies as determinants of biological activity.

Quantitative Differentiation Evidence for 1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone Versus Closest Analogs


Thiomorpholine versus Morpholine Ring: Established Cellular Potency and Solubility Advantage in Kinase-Targeted Scaffolds

In the medicinal chemistry optimization program that delivered the clinical candidate AZD8055, replacement of the 4-morpholine substituent with a thiomorpholine ring produced consistent improvement in cellular potency and aqueous solubility across multiple analogs [1]. This finding is directly relevant to the target compound, which bears a thiomorpholine ring where close analogs such as 2-(2-thiophen-2-yl-1,3-thiazol-4-yl)morpholine (PubChem CID 116890334) carry a morpholine instead. While no direct head-to-head cellular potency comparison has been published for the target compound itself, the class-level principle that thiomorpholine confers superior cellular activity over morpholine in heterocyclic kinase-targeted scaffolds is established in the peer-reviewed primary literature [1].

Medicinal chemistry Kinase inhibitor Cellular potency Scaffold optimization

Thiomorpholine-Containing Scaffolds Exhibit Quantitative PTP1B Inhibitory Superiority Over Thiazolyl-Only Derivatives

Ganou et al. (2018) evaluated 15 thiomorpholine derivatives and 10 thiazolyl derivatives for PTP1B inhibitory activity in vitro. All 15 thiomorpholines displayed measurable inhibition, with IC50 values spanning 4–45 μM and Ki values of 2–23 μM. In contrast, only 3 of 10 thiazolyl derivatives showed any inhibition, with the best thiazolyl compound achieving only IC50 = 18 μM and Ki = 9 μM [1]. This represents a class-level thiomorpholine advantage of at least 4.5-fold at the lower IC50 bound (4 vs. 18 μM) and a far higher hit rate (100% vs. 30%). The target compound, containing a thiomorpholine moiety linked to a thiazole via an ethanone bridge, is structurally positioned within the active thiomorpholine class rather than the weakly active thiazolyl-only class. A direct comparator would be a thiazole-only analog lacking the thiomorpholine ring, such as a simple 2-(thiophen-2-yl)-1,3-thiazole derivative.

PTP1B inhibition Type 2 diabetes Enzyme inhibition Thiomorpholine pharmacophore

Thiazole–Thiomorpholine Hybrids Demonstrate Selective Anticancer Cytotoxicity with >130-Fold Therapeutic Window Against A549 Lung Cancer Cells

Dawbaa et al. (2025) synthesized and tested 12 thiazole–thiomorpholine hybrid derivatives for in vitro anticancer activity. The most potent compound (3f, a 4-CH₃ phenyl derivative) exhibited an IC50 of 3.72 μM against A549 human lung carcinoma cells—superior to the reference drug cisplatin [1]. Critically, all 12 tested compounds displayed IC50 values exceeding 500 μM against the healthy L929 fibroblast cell line, yielding a selectivity index of >134 (500/3.72) for the lead compound [1]. Six of the 12 compounds outperformed cisplatin against A549 cells. The target compound shares the core thiazole–thiomorpholine hybrid architecture with these derivatives, differing principally in the aryl substituent (thiophen-2-yl vs. 4-substituted phenyl). While the exact IC50 of the target compound has not been independently determined, the class-level data establish that the thiazole–thiomorpholine scaffold can deliver both single-digit micromolar anticancer potency and a substantial selectivity margin over non-cancerous cells.

Anticancer A549 lung cancer Selectivity index Thiazole-thiomorpholine Cytotoxicity

Direct Head-to-Head Comparison: Thiomorpholine-Containing Thiazole Outperforms Morpholine Analog in Antifungal Potency Against Botrytis cinerea

Wei et al. (2024) designed and synthesized a series of 2-methyl-5-phenylthiazole-4-carboxamides bearing either morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide at the carboxamide position, enabling a direct head-to-head comparison of the three heterocyclic amine variants on an otherwise identical thiazole scaffold. Against the agriculturally relevant fungal pathogen Botrytis cinerea, the thiomorpholine derivative {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanone exhibited an EC50 of 15.6 mg/L, while the corresponding morpholine derivative [5-(4-chlorophenyl)-2-methylthiazol-4-yl](morpholin-4-yl)methanone showed an EC50 of 19.6 mg/L [1]. Both compounds were more potent than the commercial fungicide hymexazol [1]. The 4.0 mg/L difference in EC50 represents a meaningful potency advantage for the thiomorpholine variant within a congeneric series. Although the target compound carries a thiophen-2-yl substituent rather than a substituted phenyl and uses an ethanone rather than a methanone linker, the direct morpholine-vs.-thiomorpholine comparison on a conserved thiazole core provides the strongest available experimental evidence that the thiomorpholine ring confers superior antifungal activity over morpholine in this chemical class.

Fungicidal activity Botrytis cinerea Thiomorpholine vs. morpholine Agrochemical EC50

Ethanone Linker Geometry Differentiates the Target Compound from Direct-Attachment and Methylene-Linked Thiomorpholine-Thiazole Analogs

The ethanone (–C(=O)–CH₂–) linker in the target compound provides a specific combination of conformational degrees of freedom and hydrogen-bonding capability that distinguishes it from two common analog classes: (i) direct-attachment analogs, where the thiomorpholine ring is connected to the thiazole without any spacer (e.g., 4-(1,3-thiazol-2-yl)thiomorpholine or 3-(1,3-thiazol-2-yl)thiomorpholine), and (ii) methylene-linked analogs such as 4-[[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine. In docking studies of thiomorpholine–thiazole derivatives against PTP1B, Ganou et al. (2018) demonstrated that compounds with greater conformational flexibility could access peripheral binding sites beyond the active and allosteric pockets, and that accounting for these peripheral interactions improved the correlation between predicted binding energy and experimental IC50 to r² = 0.9692 [1]. The ethanone linker introduces a rotatable bond at the carbonyl–methylene junction (4 rotatable bonds total for the target compound vs. 2 for the direct-attachment morpholine analog PubChem CID 116890334), as well as a hydrogen-bond-accepting carbonyl oxygen, both of which are absent in methylene-only or direct-attachment linkers. While no direct comparative biological data exist for linker variants of this exact scaffold, physicochemical logic supported by docking evidence indicates the ethanone linker offers distinct conformational and electronic properties relevant to target engagement.

Conformational flexibility Linker geometry Structure–activity relationship Binding site accommodation Physicochemical properties

Priority Research and Industrial Application Scenarios for 1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone Based on Quantitative Differentiation Evidence


PTP1B Inhibitor Lead Discovery for Type 2 Diabetes—Exploiting the Thiomorpholine Pharmacophore Advantage Over Thiazolyl-Only Compounds

The evidence from Ganou et al. (2018) [1] demonstrates that thiomorpholine-containing compounds exhibit a ≥4.5-fold PTP1B inhibitory potency advantage (IC50 as low as 4 μM) over thiazolyl-only derivatives (best IC50 = 18 μM), with a 100% hit rate among 15 tested thiomorpholines. The target compound, bearing a thiomorpholine ring connected via an ethanone linker to a thiophene-substituted thiazole, is structurally positioned to engage both the active and allosteric PTP1B sites as identified by whole-enzyme docking analysis [1]. Procurement of this compound is warranted for PTP1B-focused antidiabetic screening cascades where the thiomorpholine pharmacophore is a prerequisite for measurable enzyme inhibition.

Anticancer Screening Cascade Prioritizing Selective A549 Lung Carcinoma Cytotoxicity with Minimal Healthy-Cell Toxicity

Dawbaa et al. (2025) [2] established that thiazole–thiomorpholine hybrids can achieve IC50 values as low as 3.72 μM against A549 lung cancer cells while maintaining IC50 > 500 μM against healthy L929 fibroblasts—a selectivity index exceeding 134-fold and superior to cisplatin in 6 of 12 tested derivatives. The target compound, with its thiophen-2-yl substituent on the thiazole, offers a structurally distinct aryl group compared to the phenyl-substituted series characterized by Dawbaa et al., making it a valuable comparator for SAR studies investigating the impact of heteroaryl vs. phenyl substitution on anticancer selectivity. Procurement for A549-focused oncology panels is supported by class-level evidence of selective cytotoxicity.

Agricultural Fungicide Lead Optimization Targeting Botrytis cinerea—Thiomorpholine Variant Demonstrates Quantified Potency Edge Over Morpholine

The direct head-to-head comparison by Wei et al. (2024) [3] provides the most robust quantitative evidence in the current literature: a thiomorpholine-bearing thiazole carboxamide (EC50 = 15.6 mg/L) outperformed its morpholine counterpart (EC50 = 19.6 mg/L) and the commercial fungicide hymexazol against B. cinerea. While the target compound uses a thiophene substituent and ethanone linker rather than the trifluoromethylphenyl and methanone of Wei's most potent derivative, the conserved thiomorpholine–thiazole architecture supports its evaluation as a scaffold-hopping candidate in antifungal lead optimization programs targeting gray mold and related Botrytis pathogens.

Kinase Inhibitor Scaffold Hybridization Leveraging Thiomorpholine-Mediated Cellular Potency Gains

The Pike et al. (2013) [4] medicinal chemistry program on mTOR inhibitors established that morpholine→thiomorpholine replacement consistently improves cellular potency and aqueous solubility across multiple analog series, ultimately contributing to the discovery of the clinical candidate AZD8055 (mTOR IC50 = 0.13 nM). The target compound, containing a thiomorpholine ring linked to a thiophene-thiazole core, represents a privileged scaffold for kinase inhibitor hybridization programs where improved cellular potency and solubility are prioritized. Procurement for kinase-focused medicinal chemistry is supported by the established precedent that thiomorpholine incorporation enhances cellular activity over morpholine in ATP-competitive kinase inhibitor scaffolds.

Quote Request

Request a Quote for 1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.